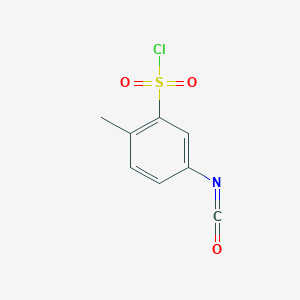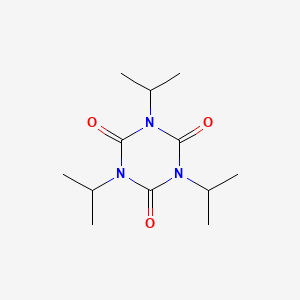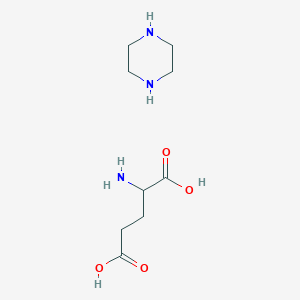
1,4,12,15-Tetrathiacyclodocosane-5,11,16,22-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,12,15-Tetrathiacyclodocosane-5,11,16,22-tetrone is a complex organic compound characterized by its unique structure, which includes multiple sulfur atoms and a cyclic framework
Métodos De Preparación
The synthesis of 1,4,12,15-Tetrathiacyclodocosane-5,11,16,22-tetrone typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate dithiol precursors under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the cyclic structure. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
1,4,12,15-Tetrathiacyclodocosane-5,11,16,22-tetrone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The sulfur atoms in the compound can participate in substitution reactions, where they are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,4,12,15-Tetrathiacyclodocosane-5,11,16,22-tetrone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound’s chemical properties make it valuable in various industrial processes, including catalysis and materials science.
Mecanismo De Acción
The mechanism by which 1,4,12,15-Tetrathiacyclodocosane-5,11,16,22-tetrone exerts its effects involves its interaction with molecular targets through its sulfur atoms. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The specific molecular targets and pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparación Con Compuestos Similares
1,4,12,15-Tetrathiacyclodocosane-5,11,16,22-tetrone can be compared with other similar compounds, such as:
1,4,12,15-Tetraoxacyclodocosane-5,11,16,22-tetrone: This compound has oxygen atoms instead of sulfur, leading to different chemical properties and reactivity.
1,5,12,16-Tetraoxacyclodocosane-2,4,13,15-tetrone: Another similar compound with a different arrangement of oxygen atoms, affecting its chemical behavior.
Propiedades
Número CAS |
74190-60-6 |
|---|---|
Fórmula molecular |
C18H28O4S4 |
Peso molecular |
436.7 g/mol |
Nombre IUPAC |
1,4,12,15-tetrathiacyclodocosane-5,11,16,22-tetrone |
InChI |
InChI=1S/C18H28O4S4/c19-15-7-3-1-4-8-16(20)24-12-14-26-18(22)10-6-2-5-9-17(21)25-13-11-23-15/h1-14H2 |
Clave InChI |
VKFXDBVKVLHVLK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)SCCSC(=O)CCCCCC(=O)SCCSC(=O)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


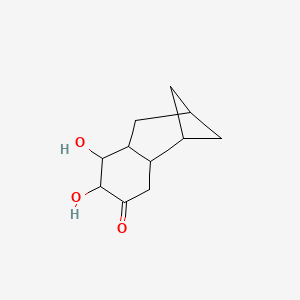
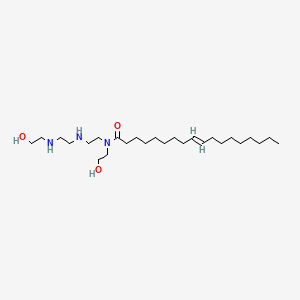
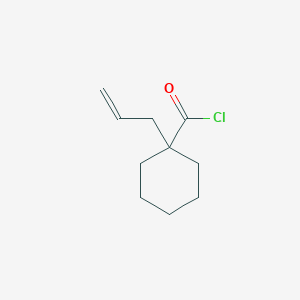
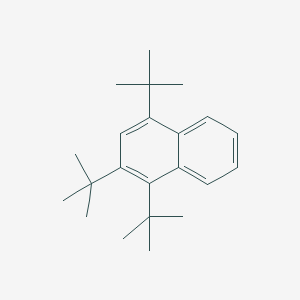
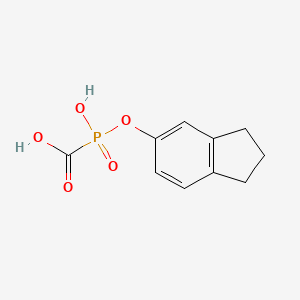
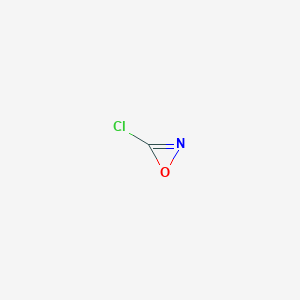
![1-[(Propan-2-yl)sulfanyl]hept-1-en-4-ol](/img/structure/B14460541.png)


![[4-[2-(diethylamino)ethoxy]phenyl]-[2-(2,4,6-trimethylphenyl)-1-benzofuran-3-yl]methanone;hydrochloride](/img/structure/B14460576.png)
